Comparative Inhibition of Human AKR1C3: 2-Chloro-N-1-naphthylacetamide vs. Related Chloroacetamide Derivatives
2-Chloro-N-1-naphthylacetamide demonstrates moderate inhibitory activity against human recombinant AKR1C3, with an IC50 value of 250 nM [1]. While more potent chloroacetamide-based AKR1C3 inhibitors have been reported (e.g., IC50 values as low as 21-40 nM for optimized analogs [2]), the specific naphthyl substitution of the target compound provides a distinct SAR handle for medicinal chemistry optimization, offering a balance of potency and potential for further derivatization not found in simpler aniline-based chloroacetamides.
| Evidence Dimension | Inhibition of human recombinant AKR1C3 |
|---|---|
| Target Compound Data | IC50 = 250 nM |
| Comparator Or Baseline | Potent chloroacetamide-based AKR1C3 inhibitors (e.g., BDBM50385686): IC50 = 40 nM; BDBM50543398: IC50 = 21 nM |
| Quantified Difference | Target compound is ~6-12-fold less potent than the most potent reported chloroacetamide AKR1C3 inhibitors in this assay. |
| Conditions | Inhibition of NADP+-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol by fluorescence assay [1][2] |
Why This Matters
This activity profile validates the compound's utility as a validated starting point for SAR studies targeting AKR1C3, a key enzyme in steroid metabolism and cancer, differentiating it from inactive or untested simple chloroacetamides.
- [1] BindingDB. BDBM50427623 (CHEMBL2323476). Affinity data for human AKR1C3. View Source
- [2] BindingDB. BDBM50543398 (CHEMBL4642187). Affinity data for human AKR1C3. View Source
